4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol
Overview
Description
4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol is a complex organic compound characterized by the presence of a nitrophenyl group attached to a piperazine ring, which is further connected to a phenol group
Mechanism of Action
Target of Action
The primary target of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol, also known as 4-[4-(4-nitrophenyl)piperazin-1-yl]phenol, is the catalytic reduction of 4-nitrophenol (4-NP) . This compound is used to assess the activity of nanostructured materials . The catalytic efficiencies of these materials are mainly governed by properties such as shape and size, electrochemistry, regeneration of surface for activity, and the carrier system .
Mode of Action
The compound interacts with its targets by facilitating the catalytic reduction of 4-nitrophenol (4-NP) . This process is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques . The reduction of 4-NP to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles .
Biochemical Pathways
The biochemical pathway affected by this compound involves the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) . This reduction is considered a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway .
Pharmacokinetics
The catalytic reduction of 4-np is influenced by factors such as the shape and size of the nanomaterials, which are inversely related to the surface area, the electrochemistry of the nanomaterial, the regeneration of the surface for activity, and the carrier system .
Result of Action
The result of the compound’s action is the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) . This transformation is a key step in assessing the catalytic activity of metallic nanoparticles .
Action Environment
The environment significantly influences the action of this compound. For instance, the addition of methanol, ethanol, or isopropanol to the reaction mixture leads to a dramatic decrease in the reaction rate . The reduction rate in aqueous alcohol mixtures can be improved noticeably by increasing the borohydride concentration or the reaction temperature . The decrease in the reduction rate in the presence of alcohols is related, amongst others, to a substantially higher oxygen solubility in alcohols compared to water .
Biochemical Analysis
Biochemical Properties
It is known that 4-nitrophenol, a related compound, is a product of the enzymatic cleavage of several synthetic substrates such as 4-nitrophenyl phosphate (used as a substrate for alkaline phosphatase), 4-nitrophenyl acetate (for carbonic anhydrase), 4-nitrophenyl-β-D-glucopyranoside and other sugar derivatives which are used to assay various glycosidase enzymes
Molecular Mechanism
It is known that 4-nitrophenol can be reduced to 4-aminophenol in the presence of reducing agents . This reduction involves a four-electron and four-proton transfer process
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol in laboratory settings. It is known that 4-nitrophenol shows two polymorphs in the crystalline state . The alpha-form is colorless pillars, unstable at room temperature, and stable toward sunlight. The beta-form is yellow pillars, stable at room temperature, and gradually turns red upon irradiation of sunlight .
Metabolic Pathways
It is known that 4-nitrophenol is an intermediate in the synthesis of paracetamol . It is reduced to 4-aminophenol, then acetylated with acetic anhydride
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol typically involves a multi-step process. One common method starts with the nitration of phenol to produce 4-nitrophenol. This is followed by the reaction of 4-nitrophenol with piperazine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for various applications.
Types of Reactions:
Reduction: The nitro group in this compound can undergo reduction reactions to form the corresponding amine. Common reducing agents include sodium borohydride and hydrogen gas in the presence of a metal catalyst.
Oxidation: The phenol group can be oxidized to form quinones under specific conditions, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas with palladium or platinum catalysts.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Reduction: 4-(4-(4-Aminophenyl)-1-piperazinyl)phenol.
Oxidation: Quinone derivatives.
Substitution: Varied substituted phenol derivatives.
Scientific Research Applications
4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Comparison with Similar Compounds
4-Nitrophenol: Shares the nitrophenyl group but lacks the piperazine and phenol groups.
4-(4-Aminophenyl)-1-piperazinyl)phenol: A reduced form of the compound with an amino group instead of a nitro group.
Phenol: The simplest form, lacking both the nitrophenyl and piperazine groups.
Uniqueness: 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol is unique due to the combination of the nitrophenyl, piperazine, and phenol groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[4-(4-nitrophenyl)piperazin-1-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16-7-5-14(6-8-16)18-11-9-17(10-12-18)13-1-3-15(4-2-13)19(21)22/h1-8,20H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHYDULILNJFFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464167 | |
Record name | 4-[4-(4-Nitrophenyl)piperazin-1-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112559-81-6 | |
Record name | 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112559-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(4-Nitrophenyl)piperazin-1-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 4-[4-(4-nitrophenyl)-1-piperazinyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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